molecular formula C8H6Cl2O2 B6147570 2-chloro-2-(2-chlorophenyl)acetic acid CAS No. 109904-41-8

2-chloro-2-(2-chlorophenyl)acetic acid

Cat. No.: B6147570
CAS No.: 109904-41-8
M. Wt: 205
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Description

2-Chloro-2-(2-chlorophenyl)acetic acid is a chiral organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical research. Its structural framework is closely related to derivatives of 2-(2-chlorophenyl)glycine, which is a well-documented and important intermediate in the synthesis of active pharmaceutical ingredients. Most notably, (S)-2-Amino-2-(2-chlorophenyl)ethanoic acid, or (S)-2-chlorophenyl glycine, is an essential intermediate in the multi-step synthesis of Clopidogrel . Clopidogrel is a potent oral antiplatelet agent used globally for the treatment of coronary artery disease, peripheral vascular disease, and cerebrovascular disease, and for the prevention of thromboembolism after the placement of intracoronary stents . The economic and environmental advantages of using enantiomerically pure starting materials have driven the development of enzymatic resolution strategies. For instance, immobilized penicillin G acylase (E.C.3.5.1.11) has been successfully employed for the enantioselective hydrolysis of racemic precursors related to this compound, achieving high enantiomeric purity (ee >99%) and allowing for high substrate concentration and significant enzyme recyclability . Researchers value this compound and its analogues for developing efficient and sustainable synthetic routes. As such, it is primarily used in process chemistry development and as a key chiral precursor in pharmaceutical R&D. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

109904-41-8

Molecular Formula

C8H6Cl2O2

Molecular Weight

205

Purity

95

Origin of Product

United States

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 2 2 Chlorophenyl Acetic Acid

Reactivity Profiles of the α-Chloro Substituted Carboxylic Acid Moiety

The presence of a chlorine atom on the carbon adjacent to the carboxyl group (the α-carbon) significantly influences the reactivity of the entire molecule.

The α-carbon in 2-chloro-2-(2-chlorophenyl)acetic acid is susceptible to nucleophilic attack, primarily due to the inductive electron-withdrawing effect of the adjacent carboxylic acid group and the chlorine atom itself. This renders the α-carbon electrophilic.

One of the primary nucleophilic displacement reactions for α-haloacetic acids is substitutive dehalogenation, where the halogen atom is replaced by another nucleophile. A common example is hydrolysis, in which the chlorine atom is substituted by a hydroxyl group. This reaction is the initial step in the aerobic biodegradation of haloacetic acids, a process catalyzed by enzymes known as halocarboxylic acid dehalogenases cabidigitallibrary.org. While abiotic hydrolysis can occur, it is generally a slow process at neutral pH and ambient temperatures cabidigitallibrary.org. The reactivity towards nucleophiles is enhanced by the electron-withdrawing nature of the substituents, which polarizes the C-Cl bond, making the carbon atom more susceptible to attack.

The carboxylic acid group readily undergoes esterification and amidation, which are types of nucleophilic acyl substitution reactions. libretexts.orgmsu.edu

Esterification: The conversion of a carboxylic acid to an ester is commonly achieved through the Fischer esterification method. masterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, and/or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.comyoutube.com

Amidation: Amides are synthesized from carboxylic acids by reaction with ammonia, primary, or secondary amines. However, the direct reaction between a carboxylic acid and an amine typically results in an acid-base reaction to form a salt. libretexts.org Therefore, the carboxylic acid must first be "activated." A common method involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. libretexts.orgfishersci.co.uk The resulting acyl chloride reacts vigorously with an amine at room temperature to produce the corresponding amide. chemguide.co.ukfishersci.co.uk Alternatively, coupling reagents like carbodiimides (e.g., DCC, EDC) can be used to facilitate the direct amidation of the carboxylic acid by forming a highly reactive O-acylisourea intermediate. fishersci.co.uk

The general reactivity order for carboxylic acid derivatives in nucleophilic acyl substitution is: Acyl halides > Anhydrides >> Esters ≈ Carboxylic Acids >> Amides. libretexts.orgmsu.edu

Reaction TypeReagentsProductKey Features
Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)EsterReversible, equilibrium-driven reaction. masterorganicchemistry.comchemguide.co.uk
Amidation 1. Activating Agent (e.g., SOCl₂) 2. Amine (R'R''NH)AmideRequires activation of the carboxylic acid. libretexts.orgfishersci.co.uk

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org While simple carboxylic acids undergo decarboxylation slowly, the presence of an electron-withdrawing group on the α-carbon can facilitate this process. wikipedia.org In this compound, both the α-chloro and the 2-chlorophenyl groups are electron-withdrawing, which can stabilize the carbanion intermediate that may form upon the loss of CO₂.

For haloacetic acids, decarboxylation can be an important degradation pathway. Studies on brominated haloacetic acids have shown they can be transformed into their respective trihalomethanes via a decarboxylation pathway. nih.gov This transformation can be significantly accelerated in the presence of catalysts like pyrogenic carbonaceous matter, which lowers the activation energy of the reaction. nih.gov The proposed mechanism involves the catalysis of the C-C bond breaking, facilitating the loss of CO₂ and subsequent protonation of the resulting carbanion. nih.gov

Electronic and Steric Influences of the Ortho-Chlorophenyl Group on Reactivity

The 2-chlorophenyl group exerts significant electronic and steric effects that modulate the reactivity of the molecule.

The chlorine atom on the phenyl ring influences the electron density of the entire molecule through two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond. gauthmath.comvedantu.comquora.com This is a deactivating effect, meaning it makes the aromatic ring less reactive towards electrophilic substitution compared to benzene. libretexts.orgquora.com This electron-withdrawing nature also increases the acidity of the carboxylic acid group compared to unsubstituted phenylacetic acid. Electron-withdrawing groups stabilize the carboxylate anion formed upon deprotonation by dispersing the negative charge, thereby increasing the acid strength (lowering the pKa). savemyexams.comyoutube.comlibretexts.org

Resonance Effect (+R): The chlorine atom has lone pairs of electrons that can be donated to the aromatic ring through delocalization (pi-system). gauthmath.comvedantu.comquora.com This effect increases the electron density at the ortho and para positions of the ring. quora.comquora.com

In the case of halogens, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the ring. msu.eduvedantu.comlibretexts.org However, the resonance effect still directs incoming electrophiles to the ortho and para positions. gauthmath.comvedantu.comlibretexts.org

EffectDescriptionImpact on Reactivity
Inductive Effect (-I) Withdrawal of electron density through sigma bonds due to chlorine's electronegativity. gauthmath.comvedantu.comDeactivates the phenyl ring; increases the acidity of the carboxylic acid. libretexts.orgsavemyexams.com
Resonance Effect (+R) Donation of lone pair electrons into the phenyl ring's pi-system. gauthmath.comquora.comIncreases electron density at ortho/para positions, directing electrophilic substitution. gauthmath.com

The presence of a substituent at the ortho position of the phenyl ring introduces significant steric hindrance. This steric bulk can restrict the rotation around the single bond connecting the phenyl ring and the α-carbon.

Crystal structure analysis of the related compound 2-(2-chlorophenyl)acetic acid shows that the carboxyl group is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 74.83°. nih.gov This non-planar conformation is a result of steric repulsion between the ortho-substituent and the bulky carboxylic acid group. A similar, if not more pronounced, twisted conformation is expected for this compound due to the additional chlorine atom at the α-position.

This fixed or restricted conformation has a profound impact on the stereoselectivity of reactions occurring at the chiral α-carbon. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com The specific spatial arrangement of the bulky ortho-chlorophenyl group can sterically hinder the approach of a nucleophile or reagent from one face of the molecule more than the other. This differential steric hindrance leads to a preferred direction of attack, resulting in the preferential formation of one enantiomer or diastereomer. For a reaction to be stereospecific, the stereochemistry of the starting material must dictate the stereochemistry of the product, which is often due to a concerted mechanism like an Sₙ2 reaction. masterorganicchemistry.comyoutube.com The conformational rigidity imposed by the ortho-chloro group can therefore be a key factor in controlling the stereochemical outcome of reactions at the α-carbon.

Reaction Pathway Analysis through Transition State Modeling

Transition state modeling is a powerful tool for elucidating reaction mechanisms, providing insights into the energy landscapes of chemical transformations. However, the application of these methods to this compound has not been documented in accessible scientific reports.

Computational Studies on Reaction Energetics

Computational chemistry, utilizing methods like Density Functional Theory (DFT), is instrumental in calculating the energetics of reactants, transition states, and products. Such calculations would be essential to predict the most likely reaction pathways, determine activation energy barriers, and understand the thermodynamics of reactions involving this compound. A thorough search of chemical databases and academic journals did not yield any studies that have performed these computational analyses for the specified compound.

Derivatization and Functionalization Chemistry of 2 Chloro 2 2 Chlorophenyl Acetic Acid

Synthesis of Ester and Amide Derivatives

The conversion of carboxylic acids to esters and amides is a fundamental transformation in organic synthesis. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions, while amidation involves the reaction of the carboxylic acid or its activated form (like an acid chloride) with an amine. libretexts.org

Despite the commonality of these reactions, a comprehensive search of scientific databases and chemical literature did not yield specific, documented methods or research findings for the synthesis of ester or amide derivatives starting directly from 2-chloro-2-(2-chlorophenyl)acetic acid . General protocols for amidation and esterification exist for related compounds like 2-(4-chlorophenyl)acetic acid and other carboxylic acids, but specific examples and detailed research findings for the title compound are not available. acs.org

Preparation of Heterocyclic Compounds Utilizing the Carboxylic Acid Functionality

The dual reactivity of the α-chloro and carboxylic acid moieties in molecules like this compound makes them potential precursors for various heterocyclic systems. The carboxylic acid can participate in condensation reactions, while the chlorine atom provides a site for nucleophilic substitution, enabling cyclization.

Pyrimidine (B1678525) and Pyrimidinone-Based Scaffolds

The synthesis of pyrimidines and pyrimidinones (B12756618) often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea (B124793). While the structure of this compound could theoretically be adapted for such syntheses, no specific literature detailing its use for the preparation of pyrimidine or pyrimidinone-based scaffolds could be located. Published methods for pyrimidine synthesis utilize different starting materials, such as 2-aminopyrimidine (B69317) or α,β-unsaturated ketones. orgsyn.orgmdpi.com

Coordination Chemistry: Formation of Metal Carboxylates

Carboxylic acids are excellent ligands for forming coordination complexes with a wide range of metal ions. The deprotonated carboxylate group can bind to metals in various modes (monodentate, bidentate, bridging), leading to the formation of discrete metal-organic molecules or extended metal-organic frameworks.

Synthesis of Copper(II) Complexes and Analogous Metal-Organic Systems

Copper(II) carboxylates are a well-studied class of compounds with diverse structures and properties. The synthesis typically involves the reaction of a copper(II) salt with the corresponding carboxylic acid or its salt.

A search for research on the coordination chemistry of This compound did not yield any specific studies on the synthesis of its copper(II) complexes or any other analogous metal-organic systems. While the synthesis and characterization of copper(II) complexes with other N,N,O-chelating ligands and substituted acetic acids are documented, nih.gov such data for the title compound is absent from the current scientific literature.

Structural and Electronic Properties of Coordination Compounds

The structural and electronic properties of coordination compounds are determined by techniques such as X-ray crystallography, UV-visible spectroscopy, and magnetic susceptibility measurements. These analyses provide insight into the geometry of the metal center, the nature of the metal-ligand bonding, and the electronic configuration of the complex.

As no published research was found on the synthesis of coordination compounds using This compound as a ligand, there are consequently no available data on their structural or electronic properties. For comparison, the crystal structure of the related compound 2-(2-chlorophenyl)acetic acid has been determined, revealing how its molecules interact in the solid state through hydrogen bonding. nih.gov

Information regarding this compound is not available in the public domain.

A comprehensive search for scientific literature detailing the derivatization and functionalization chemistry of this compound (CAS Number: 109904-41-8) yielded insufficient information to construct the requested article. While the existence of the compound is confirmed in chemical databases, its specific utility as a synthon in complex molecule synthesis, particularly as a precursor for oxindole (B195798) derivatives or as a building block for advanced organic scaffolds, is not documented in the available literature.

Research frequently describes the synthesis of oxindoles from related compounds such as 2-chlorophenylacetic acid and α-chloroacetanilides. However, no specific methods or research findings were found that utilize this compound as the starting material for these or other complex organic structures. Therefore, the detailed research findings and data tables required for the specified article outline cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 2 2 Chlorophenyl Acetic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural analysis of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and molecular formula of a compound with a high degree of confidence. For 2-chloro-2-(2-chlorophenyl)acetic acid (C₈H₆Cl₂O₂), HRMS can unequivocally confirm its molecular formula by measuring its exact mass.

The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%), the molecular ion region will exhibit a distinctive cluster of peaks. The [M]⁺ peak will correspond to the molecule with two ³⁵Cl atoms, the [M+2]⁺ peak to the molecule with one ³⁵Cl and one ³⁷Cl atom, and the [M+4]⁺ peak to the molecule with two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1.

The fragmentation of this compound under electron ionization (EI) is governed by the presence of its functional groups: the carboxylic acid, the phenyl ring, and the two chlorine atoms. The fragmentation process involves the cleavage of the weakest bonds to form stable ions.

Key Fragmentation Pathways:

Loss of a Chlorine Atom: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. miamioh.edu The initial molecular ion can lose a chlorine radical (•Cl) to form a more stable carbocation.

Decarboxylation: Carboxylic acids readily undergo fragmentation through the loss of the carboxyl group (•COOH) or carbon dioxide (CO₂). libretexts.org The loss of •COOH (45 Da) from the molecular ion is a prominent fragmentation route. libretexts.org

Alpha-Cleavage: Cleavage of the bond alpha to the carboxylic acid group can occur, leading to the loss of the entire chlorophenyl group or the chloro(carboxy)methyl group.

McLafferty Rearrangement: While less common for this specific structure, rearrangements can occur.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, although this typically requires higher energy and results in characteristic phenyl-related ions.

The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule, confirming the connectivity of its atoms and substructures.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Ion Proposed Structure Nominal m/z Key Fragmentation Event
[C₈H₆Cl₂O₂]⁺Molecular Ion204Ionization of the parent molecule
[C₈H₆ClO₂]⁺169Loss of •Cl
[C₇H₅Cl₂]⁺159Loss of •COOH
[C₇H₆Cl]⁺125Loss of •Cl from [C₈H₆ClO₂]⁺ or loss of CO₂ and HCl
[C₆H₄Cl]⁺111Cleavage of the C-C bond adjacent to the ring

Note: The m/z values are nominal and represent the ion containing the most abundant isotopes. Each chlorine-containing fragment will exhibit a characteristic isotopic pattern.

Chiroptical Spectroscopic Methods (e.g., VCD, ORD/CD) for Stereochemical Elucidation

The this compound molecule possesses a stereocenter at the alpha-carbon (the carbon atom bonded to the phenyl group, the chlorine atom, the carboxylic acid group, and a hydrogen atom). This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers ((R)- and (S)-isomers). Chiroptical spectroscopic methods are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique provides information about the stereochemistry of the molecule in solution. rsc.org For each vibrational mode of the molecule, a VCD spectrum shows a positive, negative, or zero signal, creating a unique spectral fingerprint for each enantiomer. The VCD spectrum of the (R)-enantiomer will be a mirror image of the (S)-enantiomer's spectrum. By comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., R), the absolute configuration of the synthesized compound can be unambiguously determined.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (CD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. libretexts.org Electronic Circular Dichroism (ECD) is a related technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. nih.gov

Both techniques are sensitive to the stereochemical environment around a chromophore—the part of the molecule that absorbs light. In this compound, the phenyl ring and the carbonyl group of the carboxylic acid act as chromophores. The interaction of these chromophores with the chiral center results in a characteristic ORD curve and CD spectrum. A positive or negative Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, can be observed. libretexts.org The sign of the Cotton effect is directly related to the absolute configuration of the molecule. As with VCD, comparing experimental ORD/CD spectra with theoretical calculations for a specific enantiomer allows for the assignment of the absolute stereochemistry.

Table 2: Hypothetical Chiroptical Data for Enantiomers of this compound

Technique Parameter (R)-enantiomer (S)-enantiomer
ORD Specific Rotation [α] at 589 nmPositive (+)Negative (-)
CD/ECD Cotton Effect at ~260 nm (Phenyl)PositiveNegative
CD/ECD Cotton Effect at ~210 nm (Carbonyl)NegativePositive
VCD Signal at C=O stretch (~1700 cm⁻¹)PositiveNegative
VCD Signal at C-Cl stretch (~750 cm⁻¹)NegativePositive

Note: The signs in this table are hypothetical and serve to illustrate the mirror-image relationship between the chiroptical spectra of enantiomers.

Computational and Theoretical Chemistry Studies of 2 Chloro 2 2 Chlorophenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in determining molecular geometries and other key characteristics.

Density Functional Theory (DFT) and Ab Initio Methods for Ground State Geometry

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to predict the three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. These methods solve the Schrödinger equation, or a simplified form of it, to find the lowest energy conformation of the molecule. For a molecule like 2-chloro-2-(2-chlorophenyl)acetic acid, these calculations would determine bond lengths, bond angles, and dihedral angles between the constituent atoms.

However, a specific study detailing the DFT or ab initio optimized geometry of this compound has not been identified in the current body of scientific literature. While the crystal structure of the related compound, 2-(2-chlorophenyl)acetic acid, has been determined experimentally, this does not provide the computationally derived ground state geometry for the title compound. nih.govyoutube.comdoaj.orgimperial.ac.uk

Basis Set Selection and Solvation Effects

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets generally provide more accurate results but require greater computational resources. Common basis sets include the Pople-style basis sets (e.g., 6-31G*) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ).

Furthermore, the properties of a molecule can be significantly influenced by its environment. Solvation models are computational methods used to account for the effects of a solvent on the molecule's structure and properties. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium.

There are no published studies that specify the basis sets or solvation models used for computational analyses of this compound.

Electron Density Distribution and Charge Analysis

Electron density distribution maps provide a visual representation of how electrons are distributed within a molecule. This information is crucial for understanding chemical bonding, reactivity, and intermolecular interactions. Charge analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assign partial charges to each atom in the molecule, offering insights into its electrostatic potential and reactivity.

Specific electron density distribution maps and detailed charge analyses for this compound are not available in the current scientific literature.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The energy and shape of these orbitals are critical in predicting the outcome of chemical reactions.

HOMO-LUMO Energy Gaps and Chemical Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.govsigmaaldrich.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactivity.

A search of the available literature did not yield any studies that have calculated the HOMO-LUMO energy gap or other chemical reactivity indices for this compound.

Analysis of Electron Transfer Pathways

The shapes and energies of the frontier orbitals can be used to analyze potential pathways for electron transfer within a molecule or between molecules. nih.govscienceopen.com This is particularly relevant for understanding reaction mechanisms and predicting the sites of nucleophilic or electrophilic attack.

No specific analysis of electron transfer pathways based on the frontier molecular orbitals of this compound has been reported in scientific publications.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the constant electron density surface, providing a map of the electrostatic potential. Different colors on the MEP surface represent different potential values. Typically, red indicates regions of most negative electrostatic potential, which are favorable for electrophilic attack, while blue represents regions of most positive electrostatic potential, which are susceptible to nucleophilic attack. Green indicates regions of neutral potential.

For this compound, a theoretical MEP analysis would reveal key features about its reactivity. The presence of two chlorine atoms, which are highly electronegative, as well as the carboxylic acid group, significantly influences the electronic distribution across the molecule.

A detailed study on related halogenated phenylacetic acids, specifically 2-(2-chlorophenyl)acetic acid, using Density Functional Theory (DFT) provides insights that can be extrapolated to this compound. niscpr.res.in In these types of molecules, the most negative regions (red) are typically located around the oxygen atoms of the carboxylic group, making them the primary sites for electrophilic interactions. The region around the acidic hydrogen of the carboxyl group would be expected to be highly positive (blue), indicating its propensity to be donated.

Furthermore, the chlorine atoms introduce regions of negative potential, though generally less intense than the carboxylic oxygens. The presence of the second chlorine atom on the alpha-carbon in this compound would further enhance the electrophilic character of this carbon, making it a potential site for nucleophilic attack. The phenyl ring itself would exhibit a more complex potential distribution due to the competing electron-withdrawing effects of the chloro-substituted acetyl group and the chlorine atom on the ring.

A hypothetical MEP surface for this compound would likely show the following features:

Most Negative Potential (Red): Concentrated on the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group.

Most Positive Potential (Blue): Located on the acidic hydrogen of the carboxylic acid group.

Intermediate Positive Potential: On the hydrogen atoms of the phenyl ring and the alpha-carbon.

Slightly Negative Potential: Around the two chlorine atoms.

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reagents.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a molecule like this compound.

Conformational Landscape: The molecule possesses several rotatable bonds, including the C-C bond between the phenyl ring and the alpha-carbon, and the C-C bond of the acetic acid moiety. Rotation around these bonds can lead to various conformers with different energies. MD simulations can explore these conformational possibilities, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is critical for understanding how the molecule might bind to a receptor or participate in a chemical reaction, as its conformation can significantly influence its activity.

Intermolecular Interactions: In a condensed phase (liquid or solid), or in solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can model these interactions in detail. For instance, the carboxylic acid group is capable of forming strong hydrogen bonds, leading to the formation of dimers or larger aggregates. researchgate.net The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. nih.gov

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent like water.

Energy Minimization: To remove any steric clashes or unfavorable geometries.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to sample the relevant molecular motions and interactions.

Analysis of the resulting trajectory would provide data on bond lengths, bond angles, dihedral angles, and the formation and lifetime of intermolecular interactions.

Parameter Information Gained from MD Simulation
Dihedral Angle Distributions Identification of preferred molecular conformations.
Radial Distribution Functions Characterization of intermolecular packing and solvent structure.
Hydrogen Bond Analysis Quantification of hydrogen bonding patterns (e.g., dimer formation).
Root Mean Square Deviation (RMSD) Assessment of conformational stability over time.

By providing a dynamic picture of the molecule's behavior, MD simulations can complement the static information obtained from methods like X-ray crystallography and provide a deeper understanding of its properties and function.

Quantitative Structure-Property and Structure-Reactivity Relationship (QSPR/QSRR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological/chemical reactivity, respectively. nih.gov These models are built on the principle that the properties and reactivity of a chemical are determined by its molecular structure. By developing a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an observed property or activity, QSPR/QSRR models can be used to predict these endpoints for new or untested compounds.

For a compound like this compound, QSPR/QSRR studies could be developed to predict a wide range of properties, although specific models for this exact molecule are not prevalent in the literature. However, the principles have been applied to related classes of compounds such as chlorinated hydrocarbons and other carboxylic acids. researchgate.net

Molecular Descriptors: The first step in QSPR/QSRR modeling is the calculation of a large number of molecular descriptors. These can be categorized as:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Based on the 2D representation of the molecule (e.g., connectivity indices, shape indices).

Geometrical (3D): Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges, dipole moment).

Model Development: Once the descriptors are calculated for a set of molecules with known properties or reactivities, statistical methods are used to build the model. Common techniques include:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Artificial Neural Networks (ANN)

Support Vector Machines (SVM)

The goal is to select a subset of descriptors that provides the best correlation with the property of interest and to create a predictive and statistically robust model.

Potential Applications for this compound: A QSPR model for a series of related chlorinated phenylacetic acids could predict properties such as:

Aqueous solubility

Octanol-water partition coefficient (logP)

Melting point

Boiling point

A QSRR model could be used to predict:

Acidity (pKa)

Rate constants for specific reactions

Biological activity (e.g., enzyme inhibition)

A hypothetical QSPR model for predicting the acidity of substituted phenylacetic acids might take the form of a linear equation:

pKa = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

where c0, c1, c2 are coefficients determined from the regression analysis.

The development of such models for this compound and its analogs would be highly valuable for screening new derivatives with desired properties without the need for extensive experimental testing.

Model Type Predicted Endpoint Example Descriptors
QSPR Aqueous SolubilityMolecular Weight, logP, Polar Surface Area
QSPR Melting PointLattice Energy, Molecular Shape Indices
QSRR Acidity (pKa)Partial charge on acidic H, HOMO-LUMO gap
QSRR Biological ActivityPharmacophore features, 3D-MoRSE descriptors

Applications in Chemical Synthesis and Materials Science Non Clinical Focus

Role as a Versatile Chemical Intermediate in Organic Synthesis

2-chloro-2-(2-chlorophenyl)acetic acid is a highly versatile chemical intermediate, serving as a fundamental building block in numerous organic synthesis pathways. kajay-remedies.com Its value stems from the presence of multiple reactive sites: the carboxylic acid group and the chlorine atom on the alpha-carbon. The carboxylic acid functional group allows for common reactions such as esterification and amidation, enabling the incorporation of the chlorophenylacetyl moiety into larger, more complex molecules. kajay-remedies.com

The chlorine atom on the phenyl ring enhances the electrophilic character of the molecule, influencing its reactivity in substitution reactions. kajay-remedies.com This enhanced reactivity, combined with the predictable behavior of the phenylacetic acid backbone under various reaction conditions, makes it a preferred choice for chemists. kajay-remedies.com Research has focused on leveraging this reactivity for the synthesis of a diverse range of compounds, including heterocyclic compounds, which are significant motifs in many areas of chemistry. nih.gov The synthesis of phenylacetoxy cellulosics and other halogenated derivatives has also been explored, highlighting the compound's utility. chemicalbook.com

Integration into Agrochemical Development

In the agrochemical sector, this compound and its close relatives are crucial intermediates for the synthesis of various active ingredients. kajay-remedies.com It is particularly important in the production of certain plant growth regulators and herbicides. chemicalbook.com The structural framework of chlorophenylacetic acids is found in synthetic auxins, a class of plant hormones that control cell elongation and differentiation. kajay-remedies.com

The compound serves as a precursor for creating more complex molecules with enhanced plant-regulating efficacy. kajay-remedies.com Its chemical properties allow for the targeted synthesis of herbicides designed to control specific weed species, thereby improving agricultural productivity. kajay-remedies.com The development of efficient synthetic routes to this intermediate, such as the hydrolysis of the corresponding benzyl (B1604629) cyanide, is driven by its importance in this industry. google.com

Application in Specialty Chemical Manufacturing

The unique properties of this compound make it a valuable component in the manufacturing of specialty chemicals and fine chemicals. kajay-remedies.comasianpubs.org These are low-volume, high-value products with specific functions. The compound's reactivity allows it to be a starting material for molecules with applications in fragrances and advanced materials. kajay-remedies.com

The production of this compound involves sophisticated chemical processes designed to ensure high purity and consistency, which are critical for its use in specialty applications. asianpubs.org Manufacturers often employ advanced techniques to control reaction conditions to yield the desired crystalline form of the acid. asianpubs.org Its utility as a building block extends to the synthesis of various fine chemicals where the introduction of the 2-chlorophenylacetyl group is desired to achieve specific molecular architectures and properties. asianpubs.org

Precursor for Catalytic Ligands or Functional Materials

While direct, extensive research on the use of this compound as a precursor for catalytic ligands is not widely documented, its structural features suggest potential in this area. The synthesis of chlorophenylacetic acids can itself involve complex catalysts based on transition metals like rhodium, rhenium, and iridium, which incorporate various ligands. google.com

The carboxylic acid group and the chloro-substituted aromatic ring are functional groups that can be chemically modified to create more complex molecules that could act as ligands for metal catalysts. The ability of phenylacetic acid derivatives to be used in the synthesis of heterocyclic compounds also points towards a potential pathway for creating novel ligand structures. nih.gov Furthermore, its role as a building block for advanced materials suggests its potential incorporation into polymers or other functional materials where its specific steric and electronic properties could be exploited. kajay-remedies.com

Use in Bioinorganic Chemistry

The application of this compound in bioinorganic chemistry, particularly in metal complexation studies, is an area with potential for exploration. The carboxylic acid group is a well-known binding site for metal ions. Crystal structure analysis reveals that in the solid state, molecules of 2-(2-chlorophenyl)acetic acid form dimers through hydrogen bonds between their carboxyl groups. nih.govscilit.com This same functionality could allow it to act as a ligand, coordinating to metal centers.

Studies on related compounds, such as other substituted phenylacetic acids and chloro-containing organic molecules, have shown that they can form stable complexes with a variety of transition metals. asianpubs.orgtsijournals.com These complexes can exhibit interesting geometries, such as octahedral or square pyramidal, depending on the metal ion and the ligand. asianpubs.org Although specific studies focusing on the metal complexes of this compound are not prominent in the reviewed literature, the fundamental chemistry of its functional groups suggests it is a candidate for such investigations, potentially leading to new compounds with unique magnetic or reactive properties.

Environmental Chemistry and Degradation Studies of α Chloroarylacetic Acids

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For α-chloroarylacetic acids, photolysis and hydrolysis are key abiotic pathways.

Photolysis:

Photolysis, or photodegradation, is the decomposition of molecules by light. Chlorinated aromatic compounds can undergo photodechlorination or transformation of the aromatic ring upon exposure to sunlight. Studies on related compounds such as 2-chlorophenothiazines have shown that photodestruction quantum yields can be influenced by the solvent and irradiation wavelength. nih.gov The photolysis of these compounds can proceed through a nucleophilic attack of the solvent on the excited state of the molecule, leading to the formation of alkoxy-derivatives. nih.gov For instance, the photolysis of 2-chlorpromazine and 2-chlorphenothiazine in alcohols results in dechlorination and the formation of the corresponding parent compound or methoxy-derivatives. nih.gov Similarly, the photodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) can be enhanced in various iron-mediated oxidation systems. scilit.com

Hydrolysis:

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The carbon-chlorine bond in α-chloroarylacetic acids can be susceptible to hydrolysis, although the rate is dependent on the specific molecular structure and environmental conditions. For example, chlorobenzene, a related compound, undergoes hydrolysis to phenol (B47542) only under high temperature and pressure. byjus.com In the context of 2-chloro-2-(2-chlorophenyl)acetic acid, the presence of the carboxylic acid group and the chlorine atom on the same carbon (the α-carbon) can influence the reactivity of the C-Cl bond. Hydrolysis of the C-Cl bond would lead to the formation of a hydroxyl group, resulting in the corresponding α-hydroxyarylacetic acid. The stability of any carbocation intermediate formed during this process can affect the ease of hydrolysis. byjus.com

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Microbial metabolism is a critical pathway for the degradation of many organic pollutants in the environment. Various microorganisms have been shown to degrade chlorinated compounds.

The biodegradation of chloroacetic acids can lead to the formation of chloride and other organic acids. nih.gov For instance, Alcaligenes sp. strain CC1 can grow on several α-chlorinated aliphatic acids, including 2-chlorobutyrate and chloroacetate, utilizing them as sole carbon and energy sources. nih.gov This bacterium possesses dehalogenase enzymes that are crucial for breaking the carbon-chlorine bond. nih.gov The degradation of β-chlorinated four-carbon aliphatic acids by the same strain requires initial activation to their coenzyme A derivatives before dechlorination. nih.gov

The degradation of chlorinated aromatic compounds often involves dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring, leading to ring cleavage and subsequent metabolism. Pseudomonas sp. have been shown to metabolize chlorosalicylates to chlorocatechols, which are then further degraded. nih.gov The degradation of many halogenated compounds is facilitated by genes located on plasmids, which can be transferred between different bacterial species, allowing for the evolution of new degradation capabilities.

Fate and Transport in Environmental Compartments

The fate and transport of a chemical in the environment are determined by its physical and chemical properties and its interactions with soil, water, and air. Chlorinated organic pollutants can be persistent and mobile in the environment. nih.gov

The persistence of chloroacetic acids in aquatic environments varies with the degree of chlorination. In one study in pond water, trichloroacetic acid had the longest residence time (approximately 40 days), followed by monochloroacetic acid (approximately 14 days), and dichloroacetic acid (approximately 4 days). nih.gov The mobility of these compounds in soil is influenced by factors such as soil type, organic matter content, and pH. As acidic compounds, their solubility and adsorption characteristics will be pH-dependent.

The presence of chlorine atoms on the aromatic rings of this compound will also influence its environmental behavior, potentially increasing its persistence and affecting its partitioning between water and organic matter in soil and sediments.

Formation of Related Metabolites or Transformation Products

The degradation of this compound, through both abiotic and biotic pathways, is expected to produce a variety of transformation products.

Abiotic Transformation Products:

Photodegradation can lead to dechlorinated or hydroxylated products. Aqueous chlorination of other organic compounds, such as mefenamic acid, has been shown to produce hydroxylated and chlorinated transformation by-products. rsc.org The reaction of parabens with chlorine in water can lead to the formation of mono- and di-chlorinated derivatives. researchgate.net

Biotic Transformation Products:

Microbial degradation of chloroacetic acids has been shown to yield chloride ions and non-chlorinated organic acids such as oxalic acid, glyoxalic acid, and glycolic acid. nih.gov The degradation of the aromatic rings would likely proceed through catechol intermediates, which are common in the breakdown of aromatic compounds. The degradation of chlorinated paraffins, another class of chlorinated hydrocarbons, can lead to the formation of unsaturated compounds like chlorinated olefins. uzh.ch

The following table summarizes the potential degradation products of chlorinated acetic acids based on studies of related compounds.

Parent Compound Class Degradation Pathway Potential Transformation Products Reference
Chloroacetic AcidsBiodegradationChloride, Oxalic acid, Glyoxalic acid, Glycolic acid nih.gov
Chlorinated PhenothiazinesPhotolysisDechlorinated parent compound, Alkoxy-derivatives nih.gov
Mefenamic AcidAqueous ChlorinationMonohydroxylated and chlorinated by-products rsc.org
ParabensAqueous ChlorinationMono- and di-chlorinated derivatives, Bromo- and bromochloro-derivatives researchgate.net

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The presence of a stereocenter at the α-carbon (the carbon atom adjacent to the carboxyl group) means that 2-chloro-2-(2-chlorophenyl)acetic acid can exist as two non-superimposable mirror images, or enantiomers. In many biological and material applications, a single enantiomer is responsible for the desired activity. Consequently, the development of methods to selectively synthesize one enantiomer over the other—a process known as asymmetric synthesis—is a critical area of modern chemistry. rsc.org

Future research should focus on developing catalytic asymmetric strategies to access enantiomerically pure (R)- and (S)-2-chloro-2-(2-chlorophenyl)acetic acid. Drawing inspiration from established methods for related α-aryl carboxylic acids, several approaches could be investigated:

Catalytic Asymmetric Halogenation: A primary route could involve the direct asymmetric α-chlorination of the parent compound, 2-(2-chlorophenyl)acetic acid. This would require the design of novel chiral catalysts (either organocatalysts or transition metal complexes) capable of controlling the stereochemical outcome of the chlorination reaction.

Chiral Auxiliary-Mediated Synthesis: An alternative strategy involves temporarily attaching a chiral molecule (an auxiliary) to the precursor. This auxiliary would direct a non-selective chlorination reaction to occur stereoselectively. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Kinetic Resolution: If a racemic mixture (a 50:50 mix of both enantiomers) is synthesized, a kinetic resolution could be employed. This involves using a chiral catalyst or enzyme that reacts with one enantiomer faster than the other, allowing for the separation of the unreacted, enantiomerically pure starting material.

The successful development of such routes would be a significant advancement, providing access to chiral building blocks for pharmaceuticals and advanced materials. nih.govnih.gov

Novel Catalytic Applications Beyond Ligand Scaffolding

While derivatives of phenylacetic acid are well-established as building blocks in synthesis, their potential role in catalysis remains an underexplored frontier. kajay-remedies.comwikipedia.org The unique combination of functional groups in this compound—the carboxylic acid, the reactive C-Cl bond, and the electron-deficient phenyl ring—presents an intriguing scaffold for the design of new catalysts.

Future investigations could explore the use of this molecule or its derivatives in several catalytic contexts:

Organocatalysis: The carboxylic acid moiety, particularly when its acidity is tuned by the adjacent chlorine atoms, could function as a Brønsted acid catalyst in various organic transformations.

Ligand Development for Transition Metal Catalysis: The carboxylate group can act as a coordinating site for a metal center. The steric and electronic properties of the ligand, influenced by the two chlorine atoms, could be harnessed to develop novel transition-metal catalysts. These new catalysts could be screened for activity in a range of reactions, such as cross-coupling, hydrogenation, or oxidation reactions, potentially offering unique selectivity or reactivity compared to existing systems.

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced analytical techniques are indispensable. In situ spectroscopy, which allows for the real-time monitoring of a chemical reaction as it happens, provides invaluable insights into reaction kinetics, the formation of transient intermediates, and the influence of various parameters. researchgate.net

Future work should incorporate these techniques to study reactions involving this compound.

Spectroscopic TechniquePotential Application for this compoundInformation Gained
FTIR (Fourier-Transform Infrared) Spectroscopy Monitoring the α-chlorination of 2-(2-chlorophenyl)acetic acid.Tracking the disappearance of the α-C-H vibrational peak and the appearance of the C-Cl peak; observing the carbonyl stretch to detect intermediate formation.
Raman Spectroscopy Analyzing reactions at the phenyl ring or studying the compound in aqueous media where water interferes with FTIR.Following changes in aromatic ring substitution patterns; quantifying reagent and product concentrations. acs.org
NMR (Nuclear Magnetic Resonance) Spectroscopy Elucidating the reaction mechanism for its derivatization.Identifying and structurally characterizing intermediates and byproducts without the need for isolation; determining reaction rates and orders.

By employing these in situ methods, researchers can move beyond simple endpoint analysis to develop a deep, mechanistic understanding, leading to more efficient, higher-yielding, and safer chemical processes. acs.org

Integration with Machine Learning for Property Prediction and Reaction Design

The intersection of chemistry and artificial intelligence is creating powerful new tools for molecular discovery and process optimization. Machine learning (ML) models can be trained on large chemical datasets to predict the properties and behavior of new molecules, drastically accelerating the research and development cycle. nih.govacs.org

For this compound, ML offers several exciting research directions:

Property Prediction: An ML model could be trained to predict the physicochemical and biological properties of a virtual library of derivatives. neurips.cc By inputting only the chemical structure, the model could estimate properties like solubility, pKa, and potential bioactivity (e.g., as an herbicide or fungicide, common applications for chlorinated aromatic compounds). appliedclinicaltrialsonline.comsigmaaldrich.com This would allow researchers to prioritize the synthesis of only the most promising candidates.

Reaction Outcome Prediction: ML models are now capable of predicting the outcome of chemical reactions, including yields and optimal conditions (temperature, solvent, catalyst). rsc.org A model could be developed to predict the best conditions for the synthesis of this compound or for its subsequent derivatization reactions, reducing the need for extensive trial-and-error experimentation.

Exploration of New Chemical Space through Derivatization

Derivatization, the process of chemically modifying a core molecule, is a cornerstone of chemical research used to fine-tune properties and discover new functions. libretexts.org The structure of this compound offers multiple reactive sites for such modification, allowing for the exploration of a vast new chemical space.

Future research should systematically explore derivatization at its key functional groups:

Reaction SiteDerivatization StrategyResulting Compound ClassPotential Applications
Carboxylic Acid Esterification with various alcoholsPhenylacetate EstersFragrances, plasticizers, pro-drugs
Carboxylic Acid Amidation with various amines nih.govrsc.orgPhenylacetamidesBiologically active compounds, polymers
α-Chloro Group Nucleophilic Substitution (e.g., with -OH, -OR, -CN)α-Hydroxy, α-Alkoxy, or α-Cyano Phenylacetic AcidsVersatile synthetic intermediates for complex molecules
Phenyl Ring Electrophilic Aromatic SubstitutionPoly-substituted Phenylacetic AcidsFine-tuning of electronic properties for materials science

This systematic exploration, guided by the predictions of machine learning models, would enable the rational design of novel molecules based on the this compound scaffold for a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-2-(2-chlorophenyl)acetic acid, and how can yield be maximized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or halogenation of phenylacetic acid derivatives. Key steps include:

  • Halogenation : Introducing chlorine at the ortho position using AlCl₃ as a catalyst under anhydrous conditions .
  • Purification : Recrystallization in ethanol/water mixtures improves purity. Yield optimization requires precise stoichiometric control of Cl⁻ donors (e.g., Cl₂ gas or SOCl₂) and reaction temperature (60–80°C) .
    • Data Table :
MethodYield (%)Purity (%)Key Reagents
Friedel-Crafts68–72≥95AlCl₃, Cl₂
Halogenation75–82≥98SOCl₂, DMF

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, carboxylic acid proton at δ 12–13 ppm) .
  • FT-IR : Confirms functional groups (C=O stretch at 1700–1720 cm⁻¹, C-Cl at 550–600 cm⁻¹) .
  • X-ray Crystallography : SHELX software resolves crystal packing and bond angles, critical for verifying stereochemistry .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodology : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous assays, employ co-solvents (≤5% v/v PEG-400) or pH adjustment (pH 7.4 buffer) to enhance solubility without denaturing proteins .

Advanced Research Questions

Q. How can crystallographic data resolve structural discrepancies in derivatives of this compound?

  • Methodology : SHELXL refines high-resolution X-ray data to detect subtle conformational changes (e.g., torsional angles of the chlorophenyl group). For twinned crystals, SHELXD and SHELXE enable phase determination via dual-space algorithms .
  • Case Study : A derivative with conflicting NMR and mass spectra was resolved via SHELXL, revealing a minor tautomeric form (keto-enol equilibrium) .

Q. What strategies enhance neuropharmacological activity in structural analogs of this compound?

  • Methodology :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to improve blood-brain barrier penetration .
  • Bioisosteric Replacement : Replace the carboxylic acid with a tetrazole moiety to enhance receptor binding affinity .
    • Data Table :
DerivativeNeuroactivity (IC₅₀, µM)Key Modification
Parent120 ± 15None
p-NO₂45 ± 6Enhanced BBB uptake
Tetrazole28 ± 3Improved binding

Q. How do conflicting bioassay results for enzyme inhibition correlate with computational models?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding modes with target enzymes (e.g., COX-2). Compare results with kinetic assays (Km/Vmax shifts).
  • Contradiction Analysis : Discrepancies often arise from off-target effects. Validate via siRNA knockdown or competitive binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.